Cas no 2172131-03-0 ((3-{(5-chlorofuran-2-yl)methylsulfanyl}propyl)(propan-2-yl)amine)

(3-{(5-chlorofuran-2-yl)methylsulfanyl}propyl)(propan-2-yl)amine 化学的及び物理的性質
名前と識別子
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- (3-{(5-chlorofuran-2-yl)methylsulfanyl}propyl)(propan-2-yl)amine
- (3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}propyl)(propan-2-yl)amine
- EN300-1289705
- 2172131-03-0
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- インチ: 1S/C11H18ClNOS/c1-9(2)13-6-3-7-15-8-10-4-5-11(12)14-10/h4-5,9,13H,3,6-8H2,1-2H3
- InChIKey: USPSFDDECLWMNO-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(CSCCCNC(C)C)O1
計算された属性
- 精确分子量: 247.0797631g/mol
- 同位素质量: 247.0797631g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 7
- 複雑さ: 169
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 50.5Ų
(3-{(5-chlorofuran-2-yl)methylsulfanyl}propyl)(propan-2-yl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1289705-0.25g |
(3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}propyl)(propan-2-yl)amine |
2172131-03-0 | 0.25g |
$972.0 | 2023-05-26 | ||
Enamine | EN300-1289705-2.5g |
(3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}propyl)(propan-2-yl)amine |
2172131-03-0 | 2.5g |
$2071.0 | 2023-05-26 | ||
Enamine | EN300-1289705-500mg |
(3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}propyl)(propan-2-yl)amine |
2172131-03-0 | 500mg |
$809.0 | 2023-10-01 | ||
Enamine | EN300-1289705-5000mg |
(3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}propyl)(propan-2-yl)amine |
2172131-03-0 | 5000mg |
$2443.0 | 2023-10-01 | ||
Enamine | EN300-1289705-10.0g |
(3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}propyl)(propan-2-yl)amine |
2172131-03-0 | 10g |
$4545.0 | 2023-05-26 | ||
Enamine | EN300-1289705-1.0g |
(3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}propyl)(propan-2-yl)amine |
2172131-03-0 | 1g |
$1057.0 | 2023-05-26 | ||
Enamine | EN300-1289705-0.1g |
(3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}propyl)(propan-2-yl)amine |
2172131-03-0 | 0.1g |
$930.0 | 2023-05-26 | ||
Enamine | EN300-1289705-5.0g |
(3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}propyl)(propan-2-yl)amine |
2172131-03-0 | 5g |
$3065.0 | 2023-05-26 | ||
Enamine | EN300-1289705-10000mg |
(3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}propyl)(propan-2-yl)amine |
2172131-03-0 | 10000mg |
$3622.0 | 2023-10-01 | ||
Enamine | EN300-1289705-1000mg |
(3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}propyl)(propan-2-yl)amine |
2172131-03-0 | 1000mg |
$842.0 | 2023-10-01 |
(3-{(5-chlorofuran-2-yl)methylsulfanyl}propyl)(propan-2-yl)amine 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
(3-{(5-chlorofuran-2-yl)methylsulfanyl}propyl)(propan-2-yl)amineに関する追加情報
Chemical Compound CAS No. 2172131-03-0: (3-{(5-chlorofuran-2-yl)methylsulfanyl}propyl)(propan-2-yl)amine
The compound (3-{(5-chlorofuran-2-yl)methylsulfanyl}propyl)(propan-2-yl)amine, identified by the CAS number 2172131-03-0, is a complex organic molecule with a unique structure and potential applications in various fields. This compound is characterized by its sulfur-containing functional group, specifically a methylsulfanyl group attached to a 5-chlorofuran moiety, which is further connected to a propyl chain and a propan-2-yl amine group. The combination of these structural elements contributes to its distinctive chemical properties and reactivity.
Recent studies have highlighted the importance of sulfur-containing compounds in medicinal chemistry, particularly in the development of bioactive molecules. The presence of the methylsulfanyl group in this compound suggests potential antioxidant or anti-inflammatory properties, which are highly desirable in pharmaceutical applications. Additionally, the furan ring, a heterocyclic aromatic structure, is known for its ability to participate in various chemical reactions, including nucleophilic aromatic substitution and Diels-Alder reactions, making it a valuable component in organic synthesis.
The propan-2-yl amine group in the compound introduces basicity and nucleophilicity, which can enhance its reactivity in both synthetic and biological environments. This feature makes the compound a promising candidate for use as an intermediate in the synthesis of more complex molecules, such as peptide analogs or bioisosteres. Furthermore, the propyl chain serves as a flexible linker, potentially allowing for increased solubility and bioavailability when incorporated into drug candidates.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution reactions and coupling techniques. The use of 5-chlorofuran derivatives as starting materials provides a platform for constructing diverse sulfur-containing compounds with tailored properties. Recent advancements in catalytic methods and green chemistry have also enabled more efficient and environmentally friendly routes for synthesizing such molecules.
From an application perspective, the compound has shown promise in several areas. In pharmacology, its structural features suggest potential activity as an enzyme inhibitor or receptor antagonist. For instance, preliminary studies indicate that it may exhibit inhibitory effects on certain kinase enzymes, which are key targets in cancer therapy. Additionally, its ability to form stable complexes with metal ions could make it useful in coordination chemistry or materials science applications.
Another area of interest is its potential role in agrochemicals. The presence of chlorine substituents on the furan ring may confer pesticidal activity, while the amine group could enhance its compatibility with agricultural formulations. However, further research is required to fully understand its efficacy and safety profile in this context.
From an environmental standpoint, understanding the fate and transport of this compound is crucial for assessing its impact on ecosystems. Studies on biodegradation pathways have revealed that under aerobic conditions, the compound undergoes microbial transformation via oxidative cleavage of the sulfur-containing bonds. This knowledge is essential for developing strategies to mitigate any potential environmental risks associated with its use.
In conclusion, the compound CAS No. 2172131-03-0 represents a versatile building block with significant potential across multiple disciplines. Its unique structure combines functional groups that impart diverse chemical properties, making it an attractive target for further research and development. As advancements in synthetic methods and computational modeling continue to evolve, this compound is likely to find new applications that leverage its distinctive characteristics.
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